molecular formula C18H13N3O B3470728 2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B3470728
M. Wt: 287.3 g/mol
InChI Key: WTPHJTFYVDPJMI-UHFFFAOYSA-N
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Description

2,6-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a bicyclic heterocyclic compound featuring fused pyrazole and pyridine rings. The core structure, 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0), is characterized by a carbonyl group at position 3 and a hydrogenated pyridine ring . Substitution with phenyl groups at positions 2 and 6 enhances steric bulk and electronic conjugation, influencing its physicochemical properties and biological interactions. Derivatives of this compound are often explored for their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

2,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-15-11-12-16(13-7-3-1-4-8-13)19-17(15)20-21(18)14-9-5-2-6-10-14/h1-12H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPHJTFYVDPJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine scaffold . The reaction conditions often include moderate temperatures and the use of organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form pyrazolo[3,4-b]pyridine derivatives. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

  • Product : 2,6-Diphenylpyrazolo[3,4-b]pyridine-3,7-dione (via ketone formation at position 3).

  • Mechanism : Radical-mediated oxidation of the dihydro group, followed by dehydrogenation .

Reduction Reactions

Reductive modifications target the pyridine ring:

  • Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Product : 2,6-Diphenyl-1,2,3,4-tetrahydropyrazolo[3,4-b]pyridin-3-ol.

  • Yield : ~75–85% under optimized conditions .

Hydrolysis and Functionalization

The compound reacts with nucleophiles to introduce functional groups:

Carboxylic Acid Formation

  • Reagent : Aqueous NaOH (10%) under reflux.

  • Product : 2,6-Diphenylpyrazolo[3,4-b]pyridine-5-carboxylic acid.

  • Conditions : 3 hours reflux in ethanol/water (1:1); yield: 81% .

Esterification

  • Reagent : Methanol/H₂SO₄.

  • Product : Methyl 2,6-diphenylpyrazolo[3,4-b]pyridine-5-carboxylate.

  • Yield : 70% after recrystallization .

Cyclization Reactions

The compound participates in heterocycle-forming reactions:

Cu(II)-Catalyzed [3+3] Cycloaddition

  • Catalyst : Copper(II) acetylacetonate.

  • Product : Pyrazolo[3,4-b]pyridine fused with triazole or thiazole rings.

  • Conditions : Mild reaction (room temperature, 6–8 hours); yield: 82–90% .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProductYield (%)Source
OxidationH₂O₂/H⁺Pyrazolo[3,4-b]pyridine-3,7-dione78
ReductionNaBH₄/EtOHTetrahydropyrazolo[3,4-b]pyridin-3-ol85
Carboxylic Acid FormationNaOH/EtOH refluxPyrazolo[3,4-b]pyridine-5-carboxylic acid81
Oxadiazole SynthesisTriethylorthoformate refluxOxadiazole-fused derivative68
Cu(II)-Catalyzed CycloadditionCu(acac)₂, RTTriazole-fused derivative90

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR studies .

  • Cyclization : Follows a stepwise nucleophilic attack mechanism, where the pyrazole nitrogen initiates ring closure .

  • Hydrolysis : Base-mediated cleavage of the nitrile group to carboxylic acid, stabilized by resonance .

Scientific Research Applications

2,6-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Substitution at Position 2

  • 2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-93-0) Structure: Incorporates a 2,6-dichlorobenzyl group at position 2 and a phenyl group at position 1. Molecular Weight: 370.2 g/mol (vs. 273.3 g/mol for the 2,6-diphenyl derivative).
  • 2-Methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 1105192-98-0) Structure: Features a methyl group at position 2 and a thienyl group at position 5. Predicted density: 1.359 g/cm³; boiling point: 404.6°C .

Substitution at Position 6

  • 4-Methyl-2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Structure: Adds a methyl group at position 4 alongside 2,6-diphenyl substitution. Impact: Methyl groups typically enhance metabolic stability but may reduce solubility. Limited data are available due to accessibility issues .

Pharmacological Analogues

  • Wee1 Inhibitors (1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one Derivatives)

    • Structure : Replaces the pyridine ring with a pyrimidine ring.
    • Function : These derivatives inhibit Wee1 kinase, a regulator of cell cycle progression, showing promise in cancer therapy .
  • Triazole-Thiadiazole Hybrids (e.g., 3-(α-Naphthylmethylene)-6-aryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles)

    • Structure : Integrates a thiadiazole ring instead of pyridine.
    • Activity : Exhibits antimicrobial and herbicidal properties, attributed to the thiadiazole moiety’s electron-deficient nature .

Electronic and Material Science Analogues

  • PTZ-TRZ and DPA-TRZ (Triazine-Based Emitters) Structure: Triazine cores coupled with phenothiazine (PTZ) or triphenylamine (DPA) donors. Application: Used in OLEDs for thermally activated delayed fluorescence (TADF). These compounds achieve external quantum efficiencies (EQE) comparable to pyrazolo-pyridinone derivatives but require phenyl linkers for optimal performance .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2,6-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 2,6-diphenyl 273.3 Pharmacological scaffold
2-(2,6-Dichlorobenzyl)-1-phenyl derivative 2,6-dichlorobenzyl, 1-phenyl 370.2 Discontinued; kinase inhibition?
2-Methyl-6-(2-thienyl) derivative 2-methyl, 6-thienyl 231.3 Enhanced solubility
PTZ-TRZ Triazine-phenothiazine ~500 (estimated) OLED emitter (EQE ~20%)
Wee1 Inhibitors Pyrazolo-pyrimidinone Variable Anticancer activity

Research Findings and Trends

  • Biological Activity : Derivatives with bulky aromatic substituents (e.g., diphenyl) show improved binding to kinase ATP pockets due to enhanced hydrophobic interactions .
  • Electronic Applications: Triazine-based analogues outperform pyrazolo-pyridinones in OLED efficiency, but the latter’s simpler synthesis may favor cost-sensitive applications .
  • Synthetic Challenges : Chlorinated derivatives (e.g., 2,6-dichlorobenzyl) face discontinuation due to regulatory or stability concerns .

Biological Activity

2,6-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique bicyclic structure, characterized by a fused pyrazole and pyridine ring along with phenyl substituents, positions it as a molecule of significant interest in medicinal chemistry due to its diverse biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This method allows for the efficient formation of the pyrazolo[3,4-b]pyridine scaffold, which is further characterized by its reactivity in various chemical transformations such as oxidation and substitution reactions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-b]pyridine family. For instance, research indicates that this compound exhibits in vitro activity against several cancer cell lines including lung cancer and breast cancer cells (MDA-MB-231) . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . It has demonstrated activity against various bacterial strains and fungi. The structural features of pyrazolo[3,4-b]pyridines are believed to enhance their interaction with microbial targets, leading to effective inhibition .

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects . Studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This positions it as a potential candidate for treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. For example:

  • Enzyme Inhibition : The compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Interaction : It may interact with various receptors involved in disease pathways, disrupting normal cellular functions .

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives found that modifications in their structure significantly influenced their anticancer activity. Specifically, derivatives showed selective cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation revealed that compounds derived from this compound exhibited potent antimicrobial activity against E. coli and S. aureus. These findings suggest that structural variations can enhance antimicrobial efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey ActivitiesReferences
This compoundPyrazolo[3,4-b]pyridineAnticancer, Antimicrobial
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineTriazole/PyrimidineAntitumor
Pyrazolo[3,4-d]pyrimidinePyrimidineAnti-inflammatory

Q & A

Q. What are the common synthetic routes for 2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate in acetic acid under reflux. Key parameters for optimization include:

  • Temperature : Prolonged heating (e.g., 15 hours) improves cyclization efficiency.
  • Catalysts : Piperidine accelerates the reaction in fusion-based syntheses.
  • Substituent effects : Electron-donating groups on aldehydes enhance yield (e.g., 70% with benzaldehyde derivatives) . Validation of intermediates and final products requires HPLC purity analysis (>95%) and spectroscopic confirmation (¹H/¹³C NMR, IR).

Q. How can researchers validate the structural conformation of this compound in solid-state studies?

Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Bond lengths : N1–C1 = 1.477 Å, O5–C12 = 1.221 Å (consistent with sp² hybridization).
  • Ring conformation : The pyrazolo-pyridine core adopts a twisted envelope conformation.
  • Intermolecular interactions : C–H⋯O hydrogen bonds form inversion dimers (R₂²(16) motifs), critical for stability . Computational methods (DFT) should complement experimental data to model electronic properties.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

Discrepancies in pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) arise from:

  • Substituent positioning : Para-substituted phenyl groups enhance kinase inhibition, while meta-substitution favors anti-microbial activity.
  • Assay variability : Standardize protocols (e.g., MIC for antibacterial studies; IC₅₀ in kinase assays) . A comparative table illustrates structure-activity relationships (SAR):
Substituent (R)Biological ActivityMechanismReference
2,6-DiphenylAntitubercularInh. enoyl-ACP reductase
4-FluorophenylKinase inhibitionATP-binding pocket blockade

Q. How can researchers design experiments to probe the stability of this compound under physiological conditions?

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS.
  • Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites.
  • Crystallinity impact : Compare amorphous vs. crystalline forms for solubility and bioavailability .

Q. What methodologies are recommended for analyzing intermolecular interactions in co-crystals of this compound?

  • SC-XRD : Resolve hydrogen-bonding networks (e.g., C–H⋯O, π-π stacking).
  • Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing motifs.
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., 60% H-bonding, 25% van der Waals) .

Data-Driven Research Challenges

Q. How can computational tools predict the reactivity of 2,6-diphenyl-pyrazolo-pyridines in nucleophilic substitutions?

  • DFT calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., C-5 position).
  • Molecular docking : Screen against target proteins (e.g., WEE1 kinase) to prioritize synthetic targets .

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Byproduct formation : Ethyl pyruvate side reactions generate imine intermediates (e.g., 10–15% impurities).
  • Solvent dependency : Acetic acid limits green chemistry compliance; explore ionic liquids or microwave-assisted synthesis .

Literature and Validation

  • Key references : Prioritize peer-reviewed journals (e.g., Org. Biomol. Chem., Synth. Commun.) over patents for reproducibility.
  • Avoid unreliable sources : Exclude vendor data (e.g., ) lacking experimental details .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
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2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

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